![molecular formula C16H18N2 B7460000 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline, also known as DMIA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. DMIA is a derivative of indole, a heterocyclic organic compound that is commonly found in plants and animals. The synthesis of DMIA involves the reaction of 2-methylindole with formaldehyde and aniline.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has shown potential applications in various fields of scientific research. One of the main areas of interest is in the development of fluorescent dyes for biological imaging. This compound has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in fluorescence microscopy and other imaging techniques.
Another area of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. This compound has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition leads to the accumulation of incomplete proteins, which can cause cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is its strong fluorescence properties, which make it a useful tool for biological imaging. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations in lab experiments. For example, this compound is relatively unstable in aqueous solutions, which can limit its use in biological assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline research. One area of interest is in the development of new fluorescent dyes for biological imaging. This compound has shown promise in this area, but further research is needed to optimize its properties and develop new derivatives.
Another area of interest is in the development of new cancer therapies. This compound has shown anti-tumor activity in vitro and in vivo, but further research is needed to determine its efficacy and safety in humans.
Finally, this compound has potential applications in the development of new antibiotics. Its antimicrobial activity against a variety of bacteria and fungi makes it a promising candidate for the development of new drugs to combat antibiotic-resistant infections.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential applications in various fields. The synthesis of this compound involves the reaction of 2-methylindole with formaldehyde and aniline. This compound has shown promise in the development of fluorescent dyes for biological imaging, new cancer therapies, and new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and optimize its properties for these applications.
Synthesemethoden
The synthesis of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline involves the reaction of 2-methylindole with formaldehyde and aniline. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents. The purity of this compound can be increased through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-9-14-6-2-3-8-16(14)18(12)11-13-5-4-7-15(17)10-13/h2-8,10,12H,9,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZFXPSXCQUNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
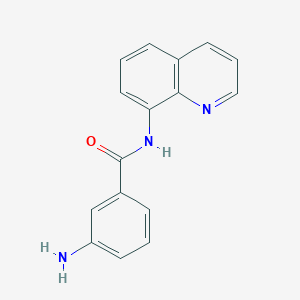
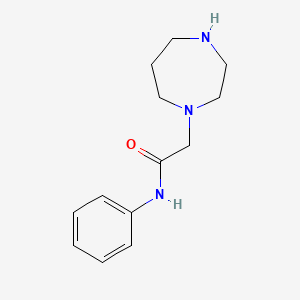

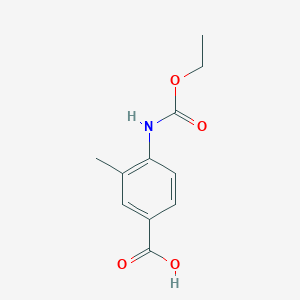

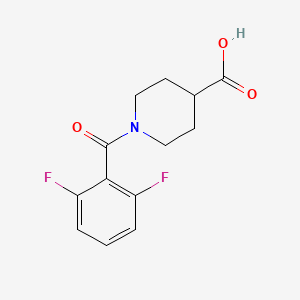

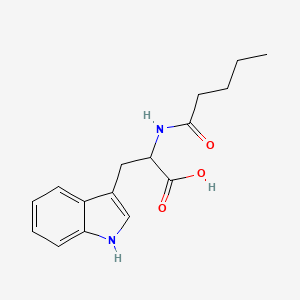
![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)
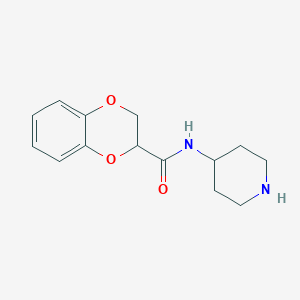
![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)
